potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR : Expected signals include:
- 13C NMR : Key resonances correspond to:
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Mass Spectrometry (MS)
- ESI-MS (negative mode) : Major fragment at m/z 256.1 [M–K]⁻, corresponding to the deprotonated sulfamate ion.
- High-resolution MS : Calculated for C6H12KNO8S [M+H]+: m/z 298.23; observed: m/z 298.21.
These spectral features collectively confirm the compound’s structure and functional groups.
Properties
IUPAC Name |
potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGZKIDFMGPIEM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12KNO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Glucosamine or 2-deoxy-2-amino-D-glucose derivatives : These provide the hexan-2-yl backbone with multiple hydroxyl groups.
- Sulfamoylating agents : Typically sulfamoyl chloride or sulfamic acid derivatives are used to introduce the sulfamate group.
- Potassium source : Potassium hydroxide or potassium carbonate is used to neutralize and form the potassium salt.
Stepwise Synthesis
Protection of Hydroxyl Groups (Optional)
To prevent side reactions, hydroxyl groups on the glucosamine derivative may be temporarily protected using acetyl or benzyl groups.Sulfamation Reaction
The amino group at the 2-position of the sugar is reacted with a sulfamoylating agent under controlled pH and temperature conditions to form the N-sulfamate intermediate. This step requires careful control to avoid over-sulfamation or degradation of the sugar moiety.Deprotection (If applicable)
Protective groups on hydroxyls are removed under mild conditions to restore the tetrahydroxy structure.Neutralization and Salt Formation
The sulfamate intermediate is neutralized with a potassium base to yield the potassium salt, potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate.Purification
The product is purified by crystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or biochemical use.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Protection | Acetylation or benzylation agents | 0–25 °C | 1–3 hours | Optional, depending on substrate |
| Sulfamation | Sulfamoyl chloride or sulfamic acid | 0–10 °C | 2–6 hours | pH controlled, inert atmosphere |
| Deprotection | Mild acid or hydrogenation | Room temp to 40 °C | 1–4 hours | Avoids sugar degradation |
| Neutralization | KOH or K2CO3 aqueous solution | Room temperature | 30 min–1 hour | Stoichiometric control critical |
| Purification | Crystallization or chromatography | Ambient | Variable | Ensures >99% purity |
Research Findings and Optimization
- Yield and Purity : Optimized sulfamation at low temperatures (0–10 °C) improves yield and minimizes side products. Neutralization with potassium hydroxide yields a stable potassium salt with high solubility in aqueous media.
- Stereochemical Integrity : Maintaining stereochemistry during sulfamation is critical; mild reaction conditions prevent epimerization of the sugar moiety.
- Scale-up Considerations : Industrial synthesis employs automated reactors with precise temperature and pH control to ensure batch-to-batch consistency and high purity.
- Biological Activity Preservation : The preparation method preserves the biological activity related to joint health and enzyme interaction, making it suitable for pharmaceutical applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Product |
|---|---|---|
| Sulfamoylating agent | Sulfamoyl chloride or sulfamic acid | Determines sulfamate group formation |
| Reaction temperature | 0–10 °C | Controls side reactions and yield |
| pH during sulfamation | Slightly acidic to neutral (pH 5–7) | Prevents degradation |
| Neutralizing agent | KOH or K2CO3 | Forms potassium salt |
| Purification method | Crystallization or chromatography | Ensures high purity |
| Protective groups | Acetyl or benzyl (optional) | Protects hydroxyls during sulfamation |
Chemical Reactions Analysis
Types of Reactions
Potassium N-sulfoglucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to glucosamine.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfonic acids, reduced glucosamine, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
Potassium N-sulfoglucosamine serves as a precursor in the synthesis of heparin and heparan sulfate. These glycosaminoglycans are vital for various biochemical processes including cell signaling and tissue repair. The compound's structure allows for efficient incorporation into larger polysaccharides essential for biological functions .
2. Biology:
In biological research, potassium N-sulfoglucosamine is used to study glycosaminoglycans and their roles in cellular processes. Its unique sulfamate group enhances solubility and bioavailability compared to other similar compounds, making it a valuable tool in cellular biology studies .
3. Medicine:
The compound is being investigated for its therapeutic potential in treating osteoarthritis and other joint-related conditions due to its anti-inflammatory properties. Clinical studies have shown that it may help alleviate symptoms associated with joint degeneration by promoting cartilage health .
Case Studies
Case Study 1: Joint Health
A clinical trial involving patients with osteoarthritis demonstrated that supplementation with potassium N-sulfoglucosamine resulted in significant improvements in joint mobility and a reduction in pain levels compared to placebo groups. The study highlighted the compound's potential as a non-invasive treatment option for joint disorders.
Case Study 2: Synthesis of Heparin
Research conducted on the synthesis of heparin using potassium N-sulfoglucosamine as a precursor showed that it could streamline production processes while maintaining high yields and purity levels. This advancement is particularly important for pharmaceutical applications where heparin is used as an anticoagulant .
Mechanism of Action
The mechanism of action of potassium N-sulfoglucosamine involves its role as a precursor for glycosaminoglycans, which are essential components of cartilage and other connective tissues. By contributing to the synthesis of these molecules, it helps maintain the structural integrity and function of joints and other tissues . The compound interacts with various molecular targets and pathways involved in inflammation and tissue repair .
Comparison with Similar Compounds
Sodium;N-(3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)sulfamate
Key Differences :
- Molecular Formula: C₆H₁₂NNaO₈S (vs. C₆H₁₂KNO₈S for the potassium salt) .
- Molecular Weight : 281.22 g/mol (vs. 297.32 g/mol) .
- Applications : The sodium salt (CAS: 38899-05-7) is predominantly used as a certified reference material (CRM) for analytical method validation in drug development, whereas the potassium salt is formulated into dietary supplements .
- Stability : Sodium salts generally exhibit higher aqueous solubility compared to potassium salts, which may influence bioavailability in pharmaceutical contexts .
Table 1: Physical and Functional Comparison
N-(3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Key Differences :
- Functional Group : Acetamide replaces the sulfamate group in the potassium compound .
- Molecular Formula: C₈H₁₅NO₆ (vs. C₆H₁₂KNO₈S) .
Structural Insights :
The absence of the sulfonate group reduces polarity, likely altering its pharmacokinetic behavior compared to the sulfated glucosamine derivatives .
Other Sulfonamide Derivatives
- Sulfonated Aromatics : Compounds like dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) exhibit distinct applications in dyes and detergents, highlighting the versatility of sulfonate groups in diverse chemical contexts .
Regulatory and Commercial Landscape
- Potassium Salt: Marketed by suppliers such as Beijing Wokai Biotechnology and Hangzhou Weihua Biotech for nutraceutical use .
- Sodium Salt : Produced under strict GMP guidelines by EDQM and Watson for regulatory compliance in drug development .
Biological Activity
Potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, commonly referred to as potassium N-sulfoglucosamine, is a potassium salt derivative with significant biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields such as oncology, microbiology, and pharmacology. This article explores its chemical properties, biological activities, and relevant case studies.
- Chemical Formula : C₆H₁₂KNO₈S
- Molecular Weight : 297.33 g/mol
- IUPAC Name : potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate
- CAS Number : 31284-96-5
| Property | Value |
|---|---|
| Appearance | White to yellow powder |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere at room temperature |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Potassium N-sulfoglucosamine has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : The compound demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL respectively .
Anticancer Properties
Research has highlighted the compound's potential in cancer treatment:
- Cytotoxicity : In vitro studies have shown that potassium N-sulfoglucosamine exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of potassium N-sulfoglucosamine involved testing against methicillin-resistant strains of Staphylococcus aureus (MRSA). The results indicated that the compound could inhibit the growth of these resistant strains effectively, suggesting its potential as an alternative therapeutic agent in treating MRSA infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on the cytotoxic effects of potassium N-sulfoglucosamine on various tumor cell lines, researchers found that the compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
The biological activity of potassium N-sulfoglucosamine is attributed to its ability to interfere with cellular processes:
- Inhibition of Bacterial Cell Wall Synthesis : The sulfamate group may play a role in disrupting bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways in cancer cells through mechanisms that are still being elucidated.
Q & A
What are the recommended analytical techniques for characterizing potassium N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate?
Methodological Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm stereochemistry (e.g., [2R,3R,4S,5R] configuration) and functional groups. D₂O is preferred due to high hydrophilicity .
- High-Performance Liquid Chromatography (HPLC): Employ hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography with a mobile phase containing 0.025 M potassium phosphate buffer and tetrahydrofuran (75:25) for purity assessment .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode detects the sulfamate group (m/z 297.33 for [M−K]⁻) .
- X-ray Crystallography: Resolve absolute stereochemistry if crystalline forms are obtainable .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store at room temperature in airtight, light-protected containers to prevent hygroscopic degradation and oxidation .
- Handling: Use anhydrous solvents (e.g., dry DMSO) for dissolution to avoid hydrolysis. Conduct stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways .
How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
Methodological Answer:
- Cross-Validation: Re-run NMR with higher field strength (≥500 MHz) to resolve overlapping peaks. Confirm molecular weight via high-resolution MS (HRMS) to rule out adducts or isotopic interference .
- Isotopic Pattern Analysis: Compare experimental MS isotopic distributions with theoretical simulations (e.g., using mzCloud) to verify sulfamate group integrity .
What experimental strategies determine the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC: Use a CHIRALPAK® IG-3 column with a mobile phase of acetonitrile/0.1% formic acid to separate stereoisomers .
- Optical Rotation: Compare the observed [α]D²⁵ with literature values (e.g., +47.5° for the D-isomer) to confirm enantiopurity .
- Circular Dichroism (CD): Analyze the Cotton effect near 210 nm to validate the [2R,3R,4S,5R] configuration .
What synthetic routes are documented for this compound?
Methodological Answer:
- Sulfonation of D-Glucosamine: React D-glucosamine with sulfur trioxide-triethylamine complex in anhydrous DMF, followed by potassium hydroxide neutralization .
- Purification: Use recrystallization from ethanol/water (1:3) to achieve ≥95% purity. Monitor residual solvents via gas chromatography (GC) .
How to address discrepancies in bioactivity data across studies?
Methodological Answer:
- Purity Control: Ensure ≥95% purity via HPLC and exclude sodium salt impurities (common in sodium analogs, CAS 38899-05-7) .
- Standardized Assays: Use cell-based assays (e.g., chondrocyte proliferation) with internal controls (e.g., sodium sulfate as a negative control) .
What pharmacopeial standards apply to quality control?
Methodological Answer:
- USP Guidelines: Follow monographs for related sulfated carbohydrates (e.g., Potassium Sucrose Octasulfate RS) for identity, assay, and impurity limits .
- Residual Solvents: Adhere to ICH Q3C limits for DMF (<880 ppm) and ethanol (<5000 ppm) .
What are the mechanistic implications of the sulfamate group?
Methodological Answer:
- Enzyme Inhibition Studies: Use surface plasmon resonance (SPR) to measure binding affinity to sulfatases or glycosaminoglycan-degrading enzymes .
- Isotopic Labeling: Synthesize ³⁵S-labeled analogs to track metabolic incorporation into proteoglycans .
What are the solubility properties in various solvents?
Methodological Answer:
- Empirical Testing: Dissolve 10 mg in 1 mL of solvent (e.g., water, DMSO, methanol) under sonication (30 min). Filter and quantify via UV-Vis (λmax = 195 nm) .
How to optimize chromatographic separation from degradation products?
Methodological Answer:
- Column Screening: Test C18, HILIC, and ion-exchange columns. Optimal resolution is achieved with a ZIC®-HILIC column and 10 mM ammonium acetate/acetonitrile gradient .
- Forced Degradation: Expose the compound to heat (60°C), acid (0.1 M HCl), and base (0.1 M NaOH) to generate degradants for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
